4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide
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Overview
Description
4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-methyl group, a 4-nitrobenzyl group, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the 4-Methyl Group: The 4-methyl group can be introduced via alkylation using methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the 4-Nitrobenzyl Group: The 4-nitrobenzyl group can be attached through a nucleophilic substitution reaction using 4-nitrobenzyl chloride and the piperazine derivative.
Tosylation: The final step involves the tosylation of the piperazine derivative using tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction of Nitro Group: Formation of 4-methyl-N-(4-aminobenzyl)-N-tosylpiperazine-1-carboxamide.
Substitution of Tosyl Group: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(4-nitrobenzyl)aniline: Similar structure but with a methoxy group instead of a methyl group.
4-methyl-3-nitrobenzyl alcohol: Similar structure but with an alcohol group instead of a piperazine ring.
N-((4-nitrobenzyl)oxy)methanesulfonamide: Similar structure but with a methanesulfonamide group instead of a piperazine ring.
Uniqueness
4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperazine ring, nitrobenzyl group, and tosyl group makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-[(4-nitrophenyl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-16-3-9-19(10-4-16)30(28,29)23(20(25)22-13-11-21(2)12-14-22)15-17-5-7-18(8-6-17)24(26)27/h3-10H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMWASWXOZXQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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